3'-MOE Modification Biases Sugar Conformation Toward N-Type (C3'-endo) Differently than 2'-MOE
In direct NMR comparisons of trimeric and tetrameric 2',5'- and 3',5'-linked adenine oligonucleotides, the 3'-MOE modification drives the North (N) ↔ South (S) pseudorotational equilibrium toward N-type (C3'-endo) conformers, which is a prerequisite for A-form helical geometry and effective antisense hybridization. The magnitude of this N-preference differs from that induced by 2'-MOE modification in 3',5'-linked analogs. Specifically, the 2'-MOE group exerts a weaker drive toward N-type conformation compared to the 3'-OH group in ribo analogs, whereas the 3'-MOE group's effect is fine-tuned by steric effects and the potential for water-mediated hydrogen bonding with the vicinal phosphodiester functionality [1].
| Evidence Dimension | Conformational preference (N ↔ S pseudorotational equilibrium) as determined by temperature-dependent 3JHH, 3JHP, and 3JCP coupling constants (273–343 K) |
|---|---|
| Target Compound Data | 3'-MOE-A3(2',5') and 3'-MOE-A4(2',5') exhibit preference for N-type conformers |
| Comparator Or Baseline | 2'-MOE-A3(3',5') and 2'-MOE-A4(3',5') show weaker N-preference compared to ribo controls; 3'-OH and 3'-deoxy adenine trimers used as baselines |
| Quantified Difference | Qualitative difference in magnitude of N-preference: 3'-MOE drives N-preference more strongly than 2'-MOE in this linkage context, due to steric tuning and water-mediated H-bonding [1] |
| Conditions | Heteronuclear NMR spectroscopy of 2',5'-linked and 3',5'-linked adenine oligomers in aqueous solution |
Why This Matters
Conformational preorganization directly impacts target RNA binding affinity and hybridization kinetics; selecting the wrong MOE positional isomer (2' vs 3') can alter the N/S equilibrium and degrade antisense performance.
- [1] Polak, M., Manoharan, M., Inamati, G. B., & Plavec, J. (2003). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research, 31(8), 2066–2076. View Source
